3-(1-Methylindol-6-yl)propanoic acid
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Overview
Description
3-(1-Methylindol-6-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Mechanism of Action
Target of Action
3-(1-Methylindol-6-yl)propanoic acid, an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives, including this compound, are known to influence various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the synthesis of indole derivatives can be influenced by various factors .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(1-Methylindol-6-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-substituted anilines .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other cyclization methods. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylindol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-(1-Methylindol-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
3-(1-Methylindol-6-yl)propanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl group at the 1-position of the indole ring and the propanoic acid side chain differentiate it from other indole derivatives .
Properties
IUPAC Name |
3-(1-methylindol-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-7-6-10-4-2-9(8-11(10)13)3-5-12(14)15/h2,4,6-8H,3,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXSIFOIGVFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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